2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-27(25,26)20-8-2-3-11-9-12(4-7-16(11)20)19-17(22)14-10-13(21(23)24)5-6-15(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHSWBWVVJEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, sulfonylation, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound is compared to analogs with modifications in the sulfonyl group, benzamide substituents, and heterocyclic systems. Key examples include:
4-Chloro-N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide
- Molecular Formula : C₂₀H₁₇ClN₂O₃S₂
- Molecular Weight : 432.9 g/mol
- Differences: Sulfonyl Group: Thiophen-2-ylsulfonyl (aromatic sulfur heterocycle) vs. methanesulfonyl (aliphatic). Benzamide Substituent: 4-chloro vs. 2-chloro-5-nitro.
- Impact : The thiophene sulfonyl group increases molecular weight and lipophilicity, which may reduce aqueous solubility compared to the target compound .
Thiazole Derivatives (e.g., 2-Chloro-N-(Substituted Phenyl)Acetamides)
- Molecular Formula : Varies (e.g., ~C₁₀H₉ClN₂OS for simple derivatives)
- Differences: Core Structure: Thiazole ring vs. tetrahydroquinoline. Thiazoles are smaller, planar heterocycles with distinct electronic profiles. Functional Groups: Chloroacetamide vs. benzamide. The acetamide group lacks aromaticity, reducing conjugation and stability.
- Impact: Thiazole derivatives generally exhibit lower molecular weights and simpler synthesis routes but may have reduced target specificity compared to the tetrahydroquinoline-based compound .
Physicochemical Properties
- Solubility : The nitro group in the target compound enhances polarity, likely improving aqueous solubility compared to the thiophene sulfonyl analog. However, the methanesulfonyl group may offset this by increasing molecular weight.
- Thermal Stability : Nitro groups can reduce thermal stability, whereas thiophene sulfonyl derivatives might exhibit higher melting points due to crystalline packing .
Biological Activity
2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chloro substituent, a methanesulfonyl group, and a tetrahydroquinoline moiety. These structural components contribute to its diverse biological properties, particularly in the context of cancer therapy and antimicrobial activity.
The molecular formula of this compound is , with a molecular weight of 364.85 g/mol. The compound exhibits moderate lipophilicity (LogP = 2.9216), indicating its ability to cross biological membranes while maintaining some solubility in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O3S |
| Molecular Weight | 364.85 g/mol |
| LogP | 2.9216 |
| Polar Surface Area | 54.246 Ų |
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity . Notably, studies have shown that this compound may possess antiproliferative effects against various cancer cell lines, including those from lung, breast, and colon cancers. The mechanism of action is believed to involve the inhibition of protein kinases—enzymes crucial for cell growth and proliferation .
A comparative analysis of related compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(1-methylsulfonyl-tetrahydroquinolin-6-yl)benzamide | Similar benzamide core; one chlorine | Anticancer activity |
| N-(1-Methylsulfonyl-tetrahydroquinolin)benzamide | Lacks dichlorination; retains sulfonamide | Analgesic properties |
| 4-Chloro-N-(tetrahydroquinolin)benzamide | Chlorinated at different position; no sulfonyl | Neuroprotective effects |
The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors and modulate their activity through competitive inhibition or allosteric modulation. The methanesulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or other biomolecules . This interaction can influence various signaling pathways and biological processes depending on the target involved.
Antimicrobial Activity
In addition to its anticancer properties, nitro-containing compounds like this compound are known for their antimicrobial activities . The nitro group can be reduced intracellularly to produce toxic intermediates that bind covalently to DNA, resulting in nuclear damage and cell death . This mechanism is similar to that observed in well-known antimicrobial agents such as metronidazole.
Case Studies
Several studies have documented the biological activity of benzamide derivatives:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the best practices for reconciling conflicting bioactivity data across different cell lines or microbial strains?
- Resolution Framework :
Strain-Specific Factors : Account for efflux pump expression (e.g., Pseudomonas aeruginosa vs. E. coli) in antimicrobial assays .
Cell Line Authentication : Use STR profiling to confirm cell line identity and minimize cross-contamination .
Dose-Response Repetition : Perform triplicate experiments with standardized inoculum sizes/culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
